

SNAP 94847 Hydrochloride: A Technical Guide for Anxiety Research

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

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Abstract

SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of mood and feeding behavior. Preclinical research has demonstrated the anxiolytic and antidepressant-like properties of SNAP 94847 in various rodent models of anxiety and depression. This technical guide provides an in-depth overview of SNAP 94847, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols for assessing its anxiolytic effects, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of MCHR1 antagonists for anxiety and related disorders.

Core Concepts: Mechanism of Action

SNAP 94847 is a non-peptide small molecule that acts as a selective antagonist at the MCHR1.^[1] It exhibits high affinity for this receptor, with a K_i of 2.2 nM and a K_d of 530 pM.^[2] MCHR1 is predominantly expressed in brain regions associated with emotion and reward, such as the nucleus accumbens, amygdala, and hippocampus.^[4]

Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1. The binding of MCH to its receptor is known to induce anxiogenic (anxiety-promoting) and depressive-like behaviors in rodents.^{[5][6]} By blocking the binding of MCH to MCHR1, SNAP 94847 effectively

inhibits the downstream signaling cascades that are thought to contribute to the pathophysiology of anxiety.

MCHR1 is a G-protein coupled receptor that can couple to both Gi and Gq proteins.[7] Activation of MCHR1 by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, MCHR1 activation can stimulate phospholipase C, leading to the mobilization of intracellular calcium.[8] Chronic administration of SNAP 94847 has also been shown to induce sensitization of dopamine D2/D3 receptors, suggesting a potential interaction with the dopaminergic system in its anxiolytic and antidepressant effects.[2][3] Furthermore, MCH signaling has been linked to the mTOR pathway, which is involved in synaptic plasticity and may play a role in the therapeutic effects of MCHR1 antagonists.[9][10]

Quantitative Data Summary

The anxiolytic-like effects of SNAP 94847 have been quantified in several preclinical behavioral paradigms. The following tables summarize key findings from these studies.

Table 1: Effects of SNAP 94847 in the Elevated Plus Maze (EPM) Test

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
|---------|---------------|-------------------------|--|-----------|
| Rat | Not Specified | Intranasal | Decreased time spent in closed arms | [4] |
| Mouse | 20 | Oral (acute & chronic) | Significantly increased time spent in the light compartment of the Light/Dark box (a related anxiety test) | [11] |

Table 2: Effects of SNAP 94847 in the Open Field Test (OFT)

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
|---------|---------------|-------------------------|---|-----------|
| Rat | Not Specified | Intranasal | Increased number of sniffs, time of locomotion, and number of squares crossed | [4] |

Table 3: Effects of SNAP 94847 in the Novelty Suppressed Feeding (NSF) Test

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
|---------|---------------|-------------------------|--|-----------|
| Mouse | 20 | Oral (acute & chronic) | Anxiolytic/antidepressant-like effect observed | [11] |
| Rat | Not Specified | Not Specified | Effectively reversed decrease in sucrose intake in a chronic mild stress model | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key behavioral assays used to evaluate the anxiolytic properties of SNAP 94847.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][13]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[\[13\]](#)

Procedure:

- Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[\[14\]](#)
- Drug Administration: Administer **SNAP 94847 hydrochloride** or vehicle control at the desired dose and route. The pre-treatment time will depend on the route of administration (e.g., 30-60 minutes for intraperitoneal injection).
- Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
- Data Collection: Allow the animal to explore the maze for a 5-10 minute period.[\[13\]](#)[\[14\]](#)
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.
- Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
- Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.[\[14\]](#)

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[\[15\]](#)

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.[\[16\]](#)

Procedure:

- Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
- Drug Administration: Administer **SNAP 94847 hydrochloride** or vehicle control.

- Test Initiation: Gently place the animal in the center or near a wall of the open field arena.[17]
- Data Collection: Record the animal's behavior for a specified period (typically 5-30 minutes) using a video tracking system. Key parameters to measure include total distance traveled, time spent in the center zone versus the periphery, and the frequency of rearing and grooming behaviors.[16]
- Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the center of the arena and an increase in exploratory behaviors (e.g., rearing), without a significant change in overall locomotor activity. Thigmotaxis, or the tendency to remain near the walls, is a measure of anxiety.[15]
- Cleaning: Clean the apparatus thoroughly between trials.

Novelty Suppressed Feeding (NSF) Test

The NSF test assesses anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.[18] This test is particularly sensitive to the effects of chronic antidepressant and anxiolytic treatment.[18]

Apparatus: A brightly lit, open arena (similar to an open field) with a single food pellet placed in the center.[18]

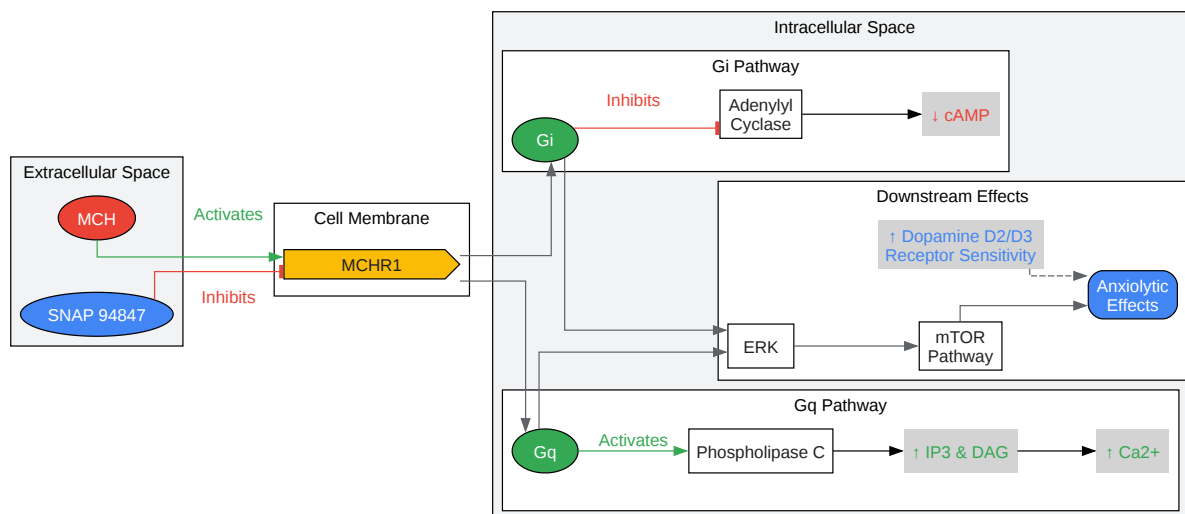
Procedure:

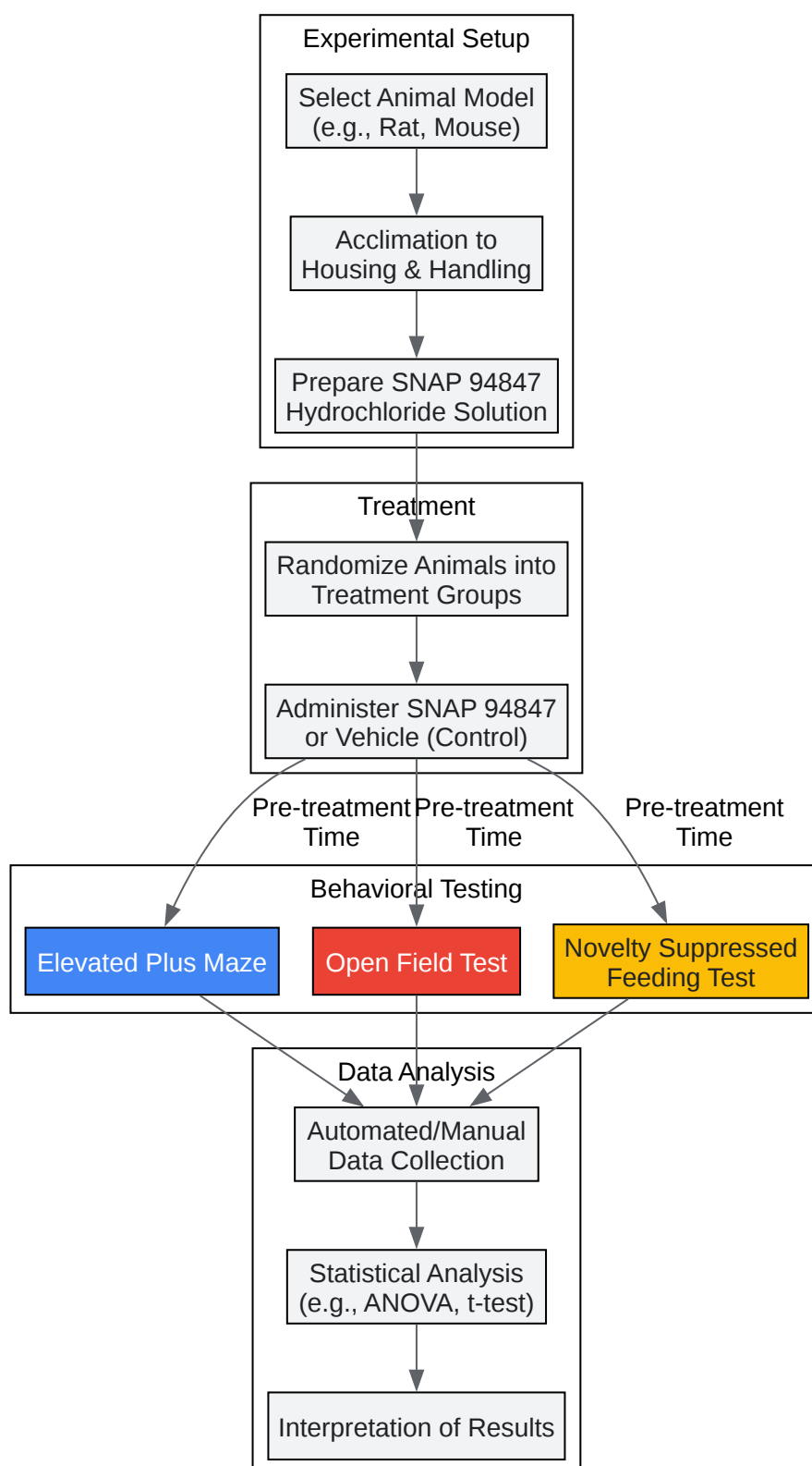
- Food Deprivation: Food deprive the animals for 12-24 hours prior to the test to motivate feeding behavior. Water should be available ad libitum.[18]
- Acclimation: Acclimate the animals to the testing room.
- Drug Administration: Administer **SNAP 94847 hydrochloride** or vehicle control. This test is often performed after chronic drug administration (e.g., 14-28 days).[11][19]
- Test Initiation: Place the animal in a corner of the novel arena.
- Data Collection: Measure the latency to begin eating the food pellet. The test is typically terminated after a set period (e.g., 10-15 minutes) if the animal has not started eating.

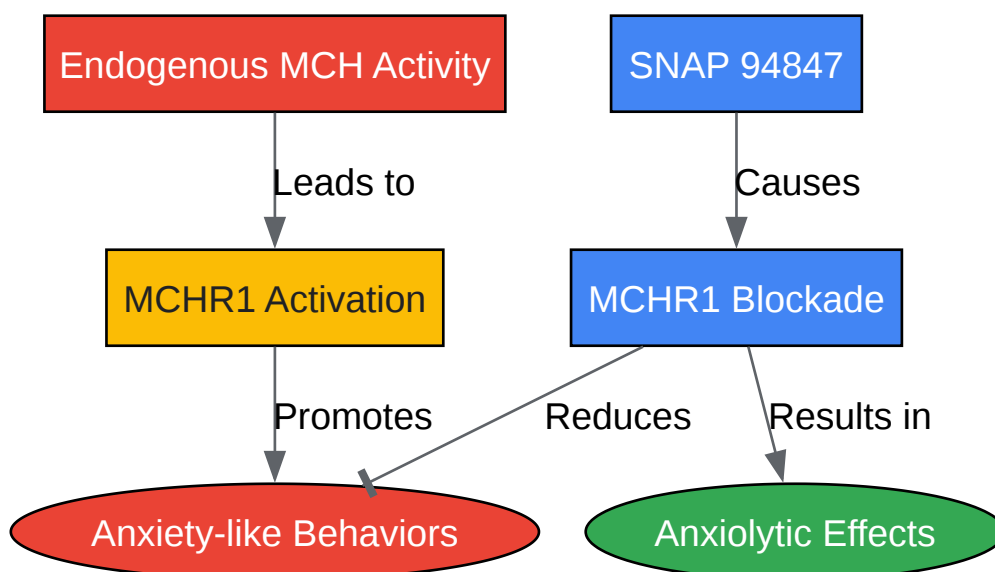
- Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed over a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.[11]
- Data Analysis: A decrease in the latency to eat in the novel environment is indicative of an anxiolytic effect.
- Cleaning: Clean the arena between animals.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with SNAP 94847 research.







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